molecular formula C12H18N2O5S2 B2547783 4-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3,3-dimethylmorpholine CAS No. 2127577-61-9

4-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3,3-dimethylmorpholine

Cat. No.: B2547783
CAS No.: 2127577-61-9
M. Wt: 334.41
InChI Key: UIMKQTJKKQCBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3,3-dimethylmorpholine is a complex organic compound that features a morpholine ring substituted with a methanesulfonylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3,3-dimethylmorpholine typically involves multiple steps. One common method includes the sulfonylation of a pyridine derivative followed by the introduction of the morpholine ring. The reaction conditions often require the use of strong acids or bases, and the process may be facilitated by catalysts to improve yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using specialized equipment to handle the reagents and maintain the necessary reaction conditions. The process is optimized to ensure high purity and yield, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3,3-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but may include the use of halogenating agents or organometallic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce desulfonylated derivatives.

Scientific Research Applications

4-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3,3-dimethylmorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research into its medicinal properties could lead to the development of new drugs, particularly those targeting specific pathways or diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of materials with specific characteristics, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3,3-dimethylmorpholine exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • 4-[(6-Methylpyridin-3-yl)sulfonyl]-3,3-dimethylmorpholine
  • 4-[(6-Chloropyridin-3-yl)sulfonyl]-3,3-dimethylmorpholine
  • 4-[(6-Ethylpyridin-3-yl)sulfonyl]-3,3-dimethylmorpholine

Comparison: Compared to similar compounds, 4-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3,3-dimethylmorpholine is unique due to the presence of the methanesulfonyl group, which can influence its reactivity and interactions. This uniqueness can be leveraged in the design of molecules with specific properties or activities, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3,3-dimethyl-4-(6-methylsulfonylpyridin-3-yl)sulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5S2/c1-12(2)9-19-7-6-14(12)21(17,18)10-4-5-11(13-8-10)20(3,15)16/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMKQTJKKQCBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1S(=O)(=O)C2=CN=C(C=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.